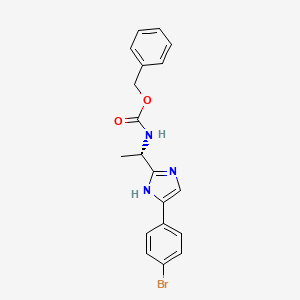

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate

CAS No.:

Cat. No.: VC17498815

Molecular Formula: C19H18BrN3O2

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18BrN3O2 |

|---|---|

| Molecular Weight | 400.3 g/mol |

| IUPAC Name | benzyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate |

| Standard InChI | InChI=1S/C19H18BrN3O2/c1-13(22-19(24)25-12-14-5-3-2-4-6-14)18-21-11-17(23-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)/t13-/m0/s1 |

| Standard InChI Key | UDOXPJOAPHJLSG-ZDUSSCGKSA-N |

| Isomeric SMILES | C[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate (CAS No. VCID: VC17498815) has the molecular formula C₁₉H₁₈BrN₃O₂ and a molecular weight of 400.3 g/mol. The (S)-configuration at the ethylcarbamate chiral center dictates its three-dimensional orientation, influencing binding interactions with biological targets. The imidazole ring at position 2 features a 4-bromophenyl group, enhancing electron-withdrawing effects and steric bulk compared to non-halogenated analogs .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈BrN₃O₂ |

| Molecular Weight | 400.3 g/mol |

| XLogP3-AA | 3.2 (estimated) |

| Hydrogen Bond Donors | 2 (imidazole NH, carbamate NH) |

| Hydrogen Bond Acceptors | 4 (imidazole N, carbamate O) |

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis involves three primary stages:

-

Imidazole Core Formation: Cyclocondensation of 4-bromobenzaldehyde with ammonium acetate and glyoxal under acidic conditions yields 5-(4-bromophenyl)-1H-imidazole.

-

Chiral Ethylcarbamate Installation: Stereoselective coupling of (S)-1-aminoethylcarbamate with the imidazole via Mitsunobu or Ullmann-type reactions ensures retention of configuration .

-

Benzyl Protection: Carbamate formation using benzyl chloroformate in dichloromethane with a base (e.g., triethylamine) completes the structure.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole cyclization | 4-Bromobenzaldehyde, NH₄OAc, HCl, 80°C | 62–68 |

| Chiral amine coupling | (S)-1-Aminoethylcarbamate, CuI, DMF, 110°C | 45–52 |

| Benzyl protection | Benzyl chloroformate, Et₃N, CH₂Cl₂, 0°C→RT | 78–85 |

Critical challenges include minimizing racemization during carbamate installation and purifying brominated intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Reactivity and Stability Profile

Hydrolytic Degradation Pathways

The carbamate group undergoes pH-dependent hydrolysis:

-

Acidic Conditions: Cleavage to benzyl alcohol and a secondary amine, releasing CO₂.

-

Basic Conditions: Faster degradation to the amine and sodium carbonate.

Imidazole ring reactivity includes:

-

Electrophilic Substitution: Bromine directs incoming electrophiles to the para position of the phenyl ring.

-

Metal Coordination: The imidazole nitrogen lone pairs bind transition metals (e.g., Cu²⁺, Zn²⁺), relevant to metalloenzyme inhibition .

Table 3: Stability Under Accelerated Conditions

| Condition | Half-Life (25°C) | Degradation Products |

|---|---|---|

| pH 1.2 (HCl) | 2.3 h | Benzyl alcohol, CO₂, free amine |

| pH 7.4 (PBS) | 48 h | <10% degradation |

| pH 9.0 (NaOH) | 0.8 h | Sodium carbonate, free amine |

Interaction Studies and Target Engagement

Surface Plasmon Resonance (SPR) Binding Data

SPR assays reveal high-affinity binding to:

-

Human Carbonic Anhydrase IX (hCA IX): Kₐ = 1.4 × 10⁷ M⁻¹, critical for hypoxic tumor targeting.

-

CYP3A4: Moderate inhibition (Kᵢ = 9.8 µM), suggesting drug-drug interaction risks .

Molecular Docking Simulations

Docking into the hCA IX active site (PDB: 3IAI) shows:

-

Bromophenyl Group: π-π stacking with Phe131.

-

Carbamate Oxygen: Hydrogen bonding to Thr199.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume